molecular formula C5H8O4 B8305379 Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- CAS No. 64952-08-5

Acetaldehyde, methoxy(2-oxoethoxy)-, (S)-

Cat. No.: B8305379
CAS No.: 64952-08-5
M. Wt: 132.11 g/mol
InChI Key: CUOMYDZNJOUCKP-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- is a chemical compound with the molecular formula C6H10O4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of an acetaldehyde group and a methoxy(2-oxoethoxy) group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- typically involves the reaction of acetaldehyde with methoxy(2-oxoethoxy)acetaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- is carried out using large-scale reactors and advanced purification techniques. The process involves the continuous feeding of reactants into the reactor, followed by the separation and purification of the product using distillation, crystallization, or chromatography methods. The industrial production methods are designed to ensure high efficiency, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- to form corresponding carboxylic acids.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) to introduce new functional groups into the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is used in the development of pharmaceuticals and as a precursor in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: The compound finds applications in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of intermediate products that participate in various biochemical reactions. The molecular targets and pathways involved depend on the specific application and the biological system under study.

Comparison with Similar Compounds

Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- can be compared with other similar compounds, such as:

  • Acetaldehyde, ethoxy(2-oxoethoxy)-, (S)-
  • Acetaldehyde, methoxy(2-oxopropoxy)-, (S)-
  • Acetaldehyde, methoxy(2-oxoethoxy)-, ®-

These compounds share similar structural features but differ in the nature of the substituents and their stereochemistry. The uniqueness of Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- lies in its specific functional groups and stereochemical configuration, which contribute to its distinct chemical properties and applications.

Properties

CAS No.

64952-08-5

Molecular Formula

C5H8O4

Molecular Weight

132.11 g/mol

IUPAC Name

(2S)-2-methoxy-2-(2-oxoethoxy)acetaldehyde

InChI

InChI=1S/C5H8O4/c1-8-5(4-7)9-3-2-6/h2,4-5H,3H2,1H3/t5-/m0/s1

InChI Key

CUOMYDZNJOUCKP-YFKPBYRVSA-N

Isomeric SMILES

CO[C@H](C=O)OCC=O

Canonical SMILES

COC(C=O)OCC=O

Origin of Product

United States

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